molecular formula C16H14O6 B1649320 3,3',4,4'-Tetrahydroxy 2-methoxychalcone CAS No. 197227-39-7

3,3',4,4'-Tetrahydroxy 2-methoxychalcone

Cat. No.: B1649320
CAS No.: 197227-39-7
M. Wt: 302.28 g/mol
InChI Key: BICPGUILWBQAEY-GORDUTHDSA-N
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Description

Tetrahydroxymethoxychalcone is a naturally occurring polyphenolic compound known for its significant antioxidant properties. It is a yellow crystalline solid with a bitter taste and is primarily found in plants such as licorice root. This compound is recognized for its ability to protect cells from oxidative stress and aging, as well as its potential skin-whitening effects by inhibiting melanin production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroxymethoxychalcone can be synthesized through various chemical reactions involving chalcones. One common method involves the Claisen-Schmidt condensation reaction between 3,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of tetrahydroxymethoxychalcone often involves extraction from natural sources like licorice root. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through chromatographic techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroxymethoxychalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydrochalcones.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

Tetrahydroxymethoxychalcone exerts its effects through several mechanisms:

Comparison with Similar Compounds

Tetrahydroxymethoxychalcone is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

These compounds share some biological activities with tetrahydroxymethoxychalcone but differ in their specific applications and potency.

Properties

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-22-16-9(3-7-13(19)15(16)21)2-5-11(17)10-4-6-12(18)14(20)8-10/h2-8,18-21H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICPGUILWBQAEY-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140078
Record name (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,3',4,4'-Tetrahydroxy-2-methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

197227-39-7
Record name (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197227-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-Tetrahydroxy-2-methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 °C
Record name 3,3',4,4'-Tetrahydroxy-2-methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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